molecular formula C8H12N2O3 B1423807 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester CAS No. 153868-00-9

5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester

Cat. No. B1423807
M. Wt: 184.19 g/mol
InChI Key: ATIDNCKZOSKXPN-UHFFFAOYSA-N
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Description

5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester, has been reported in the literature . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .


Molecular Structure Analysis

Oxadiazoles, including 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester, are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N -acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods .

Scientific Research Applications

Polymorphic and Solvate Structures

Research on derivatives of 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester has explored its polymorphic and solvate structures. The ethyl ester derivative of this compound was found to exhibit two polymorphic structures, which were analyzed using X-ray crystallography and NMR spectroscopy. The derivatives showed varying conformations depending on their molecular orientation, highlighting the compound's potential in structural chemistry and materials science (Salorinne et al., 2014).

Versatile Building Block in Medicinal Chemistry

The compound is noted for its versatility as a building block in medicinal chemistry. A study demonstrated a straightforward method for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate. These derivatives serve as bifunctional 1,2,4-oxadiazole building blocks, which can be integrated into biologically relevant molecules (Jakopin, 2018).

Synthesis and Characterization for Energetic Compounds

Another study focused on the synthesis and characterization of di- and trinitromethyl-1,2,4-oxadiazoles and their salts, starting from oxadiazole acetic acid ethyl esters. These compounds showed promise as energetic materials, with good detonation performance and specific impulses, indicating their potential application in the field of materials science and explosives (Hermann et al., 2018).

Anti-Inflammatory Activity

In the pharmaceutical field, derivatives of 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester have been synthesized and evaluated for their anti-inflammatory activity. A specific study synthesized oxadiazole derivatives by reacting aromatic carboxylic acids, which demonstrated significant anti-inflammatory effects in vivo (Rajput et al., 2020).

Solid-Phase Synthesis for Diheterocyclic Compounds

Solid-phase synthesis techniques using this compound have been explored for preparing diheterocyclic compounds containing isoxazole and oxadiazole. This method yielded a library of isoxazole-oxadiazole compounds, which could have applications in the development of novel pharmaceuticals or materials (Quan & Kurth, 2004).

Cytotoxic Activity in Cancer Research

The compound's derivatives have also been investigated for their cytotoxic activity against various human cell lines. This highlights its potential application in the development of anticancer drugs (Barros et al., 2014).

properties

IUPAC Name

ethyl 5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-12-8(11)6-9-7(5(2)3)13-10-6/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIDNCKZOSKXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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